

In-Depth Technical Guide to 2-Cyanoethyl Isothiocyanate (3-Isothiocyanatopropanenitrile)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanoethyl isothiocyanate

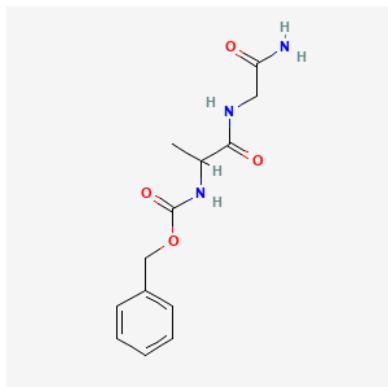
Cat. No.: B101025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoethyl isothiocyanate, systematically known as 3-isothiocyanatopropanenitrile, is an organic compound featuring both a nitrile ($-C\equiv N$) and an isothiocyanate ($-N=C=S$) functional group. This dual functionality makes it a versatile reagent in organic synthesis and a molecule of interest for applications in medicinal chemistry and materials science. The presence of the electrophilic isothiocyanate group allows for reactions with nucleophiles, while the nitrile group can undergo various transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data.


Chemical and Physical Properties

While a specific CAS number for **2-Cyanoethyl isothiocyanate** is not readily available in public databases, its identity is confirmed through its structural information.

Table 1: Physicochemical Properties of **2-Cyanoethyl Isothiocyanate**

Property	Value	Source
IUPAC Name	3-Isothiocyanatopropanenitrile	PubChem
Molecular Formula	C ₄ H ₄ N ₂ S	PubChem
Molecular Weight	112.15 g/mol	Calculated
SMILES	N#CCCN=C=S	PubChem

Structure

PubChem

Synthesis of 2-Cyanoethyl Isothiocyanate

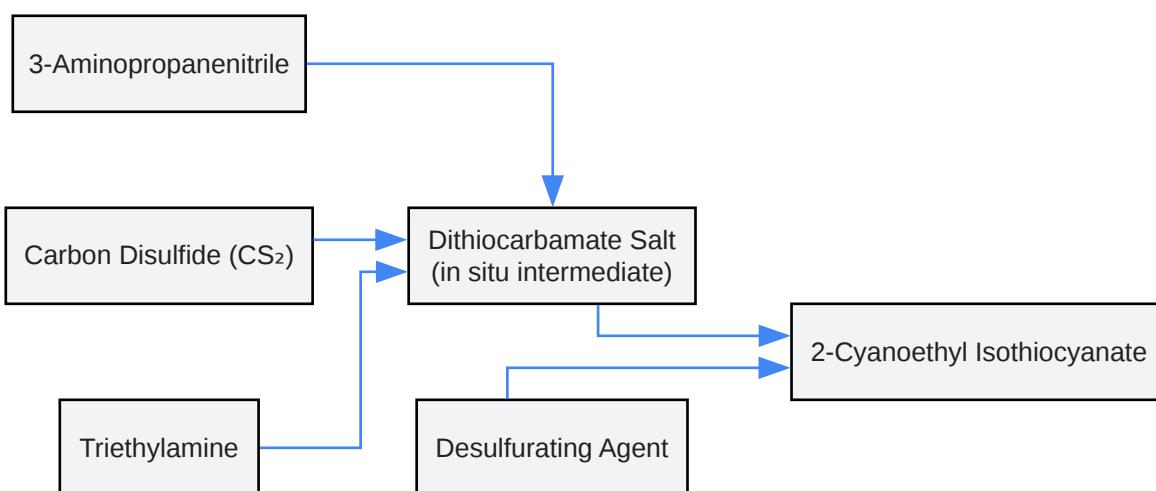
The synthesis of isothiocyanates can be achieved through several general methods, which can be adapted for the preparation of **2-cyanoethyl isothiocyanate**. A common and effective method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Experimental Protocol: General Synthesis of Alkyl Isothiocyanates from Primary Amines

This protocol describes a general two-step, one-pot synthesis that can be adapted for **2-cyanoethyl isothiocyanate**, starting from 3-aminopropanenitrile.

Materials:

- 3-Aminopropanenitrile
- Carbon disulfide (CS₂)


- Triethylamine (Et_3N) or another suitable organic base
- A desulfurating agent (e.g., tosyl chloride, ethyl chloroformate, or di-tert-butyl dicarbonate)
- Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Formation of the Dithiocarbamate Salt (in situ):
 - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopropanenitrile (1 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
 - Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).
- Decomposition to the Isothiocyanate:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add the desulfurating agent (1 equivalent) to the mixture. The choice of desulfurating agent may influence reaction conditions and work-up.
 - Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
- Work-up and Purification:
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure **2-cyanoethyl isothiocyanate**.

Logical Workflow for the Synthesis:

[Click to download full resolution via product page](#)

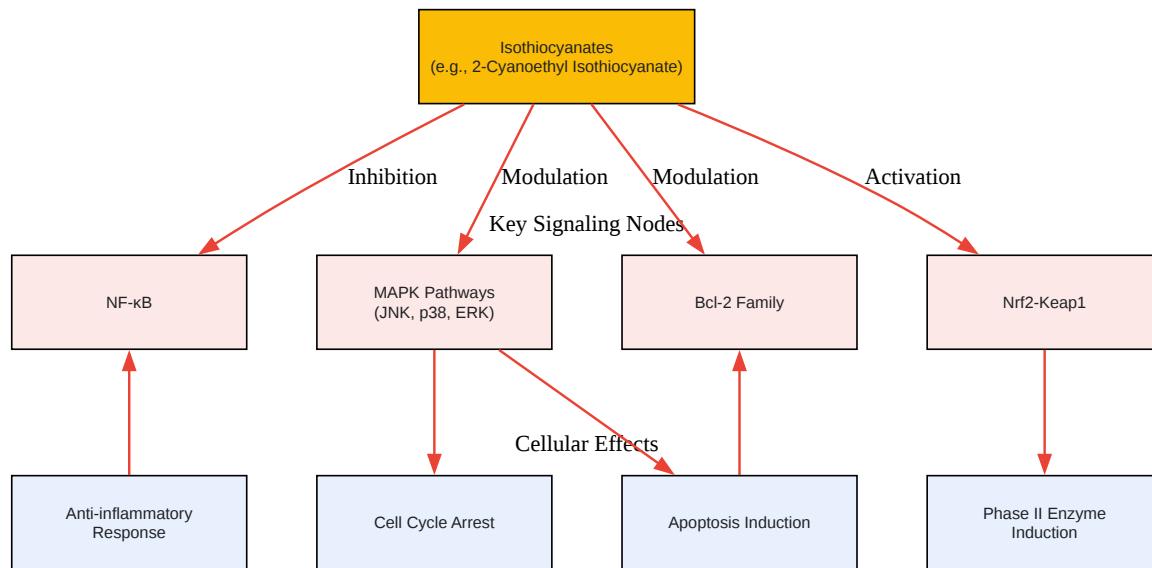
Caption: General synthetic workflow for **2-Cyanoethyl Isothiocyanate**.

Reactivity and Potential Applications

The reactivity of **2-cyanoethyl isothiocyanate** is dictated by its two functional groups.

- Iothiocyanate Group: The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to its use in the synthesis of various heterocyclic compounds and as a linker in bioconjugation chemistry.

- Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. It can also participate in cycloaddition reactions. The presence of the nitrile group adds another layer of synthetic versatility to the molecule.


Potential Applications in Drug Development and Research

Isothiocyanates are a well-known class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[1\]](#) These effects are often attributed to their ability to react with cellular nucleophiles, thereby modulating the function of various proteins and signaling pathways.

The presence of the cyano group in **2-cyanoethyl isothiocyanate** could influence its biological activity and pharmacokinetic properties compared to other isothiocyanates. The nitrile group can potentially engage in specific interactions with biological targets or be metabolized to other functional groups *in vivo*.

Signaling Pathways Potentially Modulated by Isothiocyanates:

Isothiocyanates have been shown to modulate several key signaling pathways involved in cancer and inflammation. While specific studies on **2-cyanoethyl isothiocyanate** are limited, the general mechanisms of isothiocyanates provide a basis for potential areas of investigation.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways modulated by isothiocyanates.

Safety and Handling

Isothiocyanates are generally considered to be lachrymatory and irritants to the skin, eyes, and respiratory tract. They are also often moisture-sensitive. Therefore, appropriate safety precautions should be taken when handling **2-cyanoethyl isothiocyanate**.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

- Storage: Store in a cool, dry place, away from moisture, in a tightly sealed container under an inert atmosphere.

Conclusion

2-Cyanoethyl isothiocyanate is a promising bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Its unique combination of a reactive isothiocyanate group and a versatile nitrile moiety opens up avenues for the creation of novel compounds with diverse biological activities. Further research into the specific synthesis, reactivity, and biological profiling of this compound is warranted to fully explore its utility in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Cyanoethyl Isothiocyanate (3-Isothiocyanatopropanenitrile)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101025#2-cyanoethyl-isothiocyanate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com